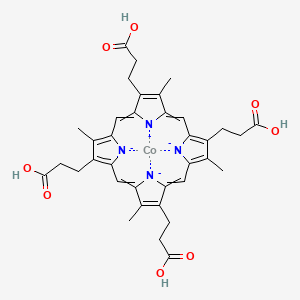

Coproporphyrin I containing CO(III)

Description

Overview of Porphyrin Macrocycles: Fundamental Structures and Broad Significance in Bioinorganic Chemistry

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole subunits linked at their α-carbon atoms via methine bridges. This large, planar, or near-planar ring system is characterized by an extended π-electron system, which is responsible for its strong absorption of visible light. The parent compound of the porphyrin family is porphine, but most naturally occurring and synthetic porphyrins are substituted at their peripheral positions.

The broad significance of porphyrins in bioinorganic chemistry stems from their ability to chelate a wide variety of metal ions within their central cavity, forming complexes known as metalloporphyrins. These complexes are fundamental to many biological processes. For instance, heme, an iron-containing porphyrin, is the prosthetic group in hemoglobin and myoglobin, responsible for oxygen transport and storage. In cytochromes, heme plays a crucial role in electron transfer chains. Chlorophylls, which are magnesium-containing porphyrin derivatives, are essential for photosynthesis in plants. The versatility of the porphyrin macrocycle allows for the tuning of the electronic and redox properties of the central metal ion, enabling a wide range of chemical reactivity.

The general structure of a metalloporphyrin features the metal ion coordinated to the four nitrogen atoms of the pyrrole rings in a square planar or square pyramidal geometry. The metal can often accommodate one or two additional ligands in the axial positions, perpendicular to the porphyrin plane. This coordination environment is critical to the function of the metalloporphyrin.

Table 1: Representative Metalloporphyrins and Their Biological Functions

| Metalloporphyrin | Central Metal | Biological Function |

|---|---|---|

| Heme | Iron (Fe) | Oxygen transport (hemoglobin), electron transfer (cytochromes) |

| Chlorophyll | Magnesium (Mg) | Photosynthesis |

The Unique Role of Coproporphyrin I Isomers in Porphyrin Metabolism and Research

Coproporphyrins are a type of porphyrin characterized by the presence of four methyl and four propionic acid side chains. There are two common isomers, Coproporphyrin I and Coproporphyrin III, which differ in the arrangement of their peripheral substituents. In the biosynthesis of heme, Coproporphyrinogen III is the key intermediate, which is then converted to Protoporphyrinogen IX. Coproporphyrinogen I, on the other hand, is a metabolic dead-end and is not a precursor to heme.

In healthy individuals, Coproporphyrin III is the predominant isomer found. However, in certain genetic disorders known as porphyrias, the enzymatic machinery for heme synthesis is impaired, leading to the accumulation and excretion of porphyrin precursors, including Coproporphyrin I. For example, in congenital erythropoietic porphyria, a deficiency in the enzyme uroporphyrinogen III synthase leads to the accumulation of uroporphyrinogen I and subsequently Coproporphyrinogen I.

The distinct metabolic roles of Coproporphyrin I and III make them important biomarkers in clinical chemistry for the diagnosis and monitoring of porphyrias. In research, the availability of these two isomers with their subtle structural differences provides a valuable tool for studying the structure-activity relationships of enzymes involved in heme biosynthesis and for the design of synthetic porphyrin-based systems.

Cobalt Coordination Chemistry: Historical and Contemporary Context in Biological and Biomimetic Systems

Cobalt is a transition metal with a rich and diverse coordination chemistry. Historically, cobalt compounds have been used for centuries as pigments, most notably for the brilliant "cobalt blue" used in glass and ceramics. The discovery of cobalt as a distinct element is credited to Georg Brandt in the 18th century. acs.orgrsc.org

In a biological context, cobalt is an essential trace element, with its most prominent role being at the center of the corrin ring in vitamin B12 (cobalamin). researchgate.netacs.orgnih.gov Vitamin B12 coenzymes are involved in a variety of enzymatic reactions, including isomerization, methyl group transfer, and reduction of ribonucleotides. The cobalt ion in vitamin B12 can exist in different oxidation states, primarily Co(I), Co(II), and Co(III), which is crucial for its catalytic activity.

The study of cobalt-containing metalloenzymes has inspired the development of biomimetic cobalt complexes. These synthetic analogues aim to replicate the structure and function of the active sites of these enzymes. Cobalt porphyrins, in particular, have been extensively studied as models for heme proteins and vitamin B12. They have shown promise in various catalytic applications, including the reduction of carbon dioxide, oxidation of hydrocarbons, and as sensors. nih.govresearchgate.netnih.govrsc.org

Cobalt can adopt various coordination geometries, with octahedral and square planar being the most common. The Co(III) ion, with its d⁶ electron configuration, typically forms kinetically inert, low-spin octahedral complexes. This stability makes Co(III) porphyrins attractive scaffolds for the design of catalysts and functional materials.

Table 2: Common Oxidation States and Geometries of Cobalt in Coordination Complexes

| Oxidation State | d-Electron Configuration | Common Geometries |

|---|---|---|

| Co(II) | d⁷ | Octahedral, Tetrahedral, Square Planar |

Rationale and Significance of Investigating Coproporphyrin I Containing Co(III) Complexes

The investigation of Coproporphyrin I containing Co(III) complexes is driven by a confluence of factors stemming from the unique properties of both the porphyrin isomer and the metal center. While extensive research has been conducted on cobalt complexes of more symmetric and readily available porphyrins like tetraphenylporphyrin (TPP) and protoporphyrin IX, the study of the Coproporphyrin I isomer offers several intriguing avenues for exploration.

One of the primary motivations is to understand the influence of the peripheral substituent arrangement on the electronic and steric properties of the cobalt center. The asymmetric nature of the propionic acid side chains in Coproporphyrin I, compared to the more symmetric arrangement in Coproporphyrin III, can induce subtle but significant changes in the coordination environment of the Co(III) ion. These changes can, in turn, affect the complex's redox potential, catalytic activity, and interaction with other molecules.

Furthermore, the presence of four carboxylic acid groups provides opportunities for further functionalization, such as linking the complex to polymers or solid supports, or for influencing its solubility and aggregation behavior in different solvents. The Co(III) oxidation state imparts a high degree of stability to the complex, making it a robust platform for developing catalysts for a variety of chemical transformations.

The study of Coproporphyrin I Co(III) can also provide insights into the behavior of abnormal porphyrin isomers in biological systems. By comparing the properties of Co(III) complexes of Coproporphyrin I and III, researchers can gain a better understanding of how the subtle structural differences between these isomers might affect their interaction with biological molecules and their potential role in the pathophysiology of porphyrias.

In the realm of materials science, the self-assembly of such amphiphilic metalloporphyrins is of interest for the development of new functional materials with tailored optical and electronic properties. The specific arrangement of the propionic acid groups in the Co(III) Coproporphyrin I complex could direct the formation of unique supramolecular structures.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H36CoN4O8-4 |

|---|---|

Molecular Weight |

711.6 g/mol |

IUPAC Name |

cobalt;3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid |

InChI |

InChI=1S/C36H36N4O8.Co/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q-4; |

InChI Key |

SURQLQMJRPMRLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)CCC(=O)O)C)[N-]4)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O.[Co] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Coproporphyrin I Containing Co Iii

Precursor Synthesis and Purification Strategies for Coproporphyrin I

The foundational step in preparing the final metalloporphyrin is the synthesis of the Coproporphyrin I ligand itself. Both chemical and biological routes have been established for its production.

Chemical Synthesis Routes for Porphyrin Ligands

Chemical synthesis provides a controlled method for producing porphyrin ligands. One established route to Coproporphyrin I involves the partial decarboxylation of uroporphyrin I. In this process, the four acetic acid side chains of uroporphyrin I are converted to methyl groups. This transformation can be achieved under specific laboratory conditions, yielding Coproporphyrin I.

A key intermediate in some synthetic pathways is the methyl ester of Coproporphyrin I. For instance, a synthetic uroporphyrin ester can be heated in 1% hydrochloric acid in a sealed tube. The resulting porphyrin is then treated with diazomethane to form the coproporphyrin I methyl ester, which can be purified by crystallization from a chloroform-methanol mixture.

Bio-based and Enzymatic Synthesis Approaches for Coproporphyrin I

Nature provides an elegant and efficient pathway for the synthesis of porphyrins. In biological systems, Coproporphyrin I is derived from its precursor, uroporphyrinogen I. The enzyme uroporphyrinogen decarboxylase catalyzes the conversion of the four carboxymethyl side chains of uroporphyrinogen I into methyl groups, producing coproporphyrinogen I. This intermediate is then spontaneously oxidized to form the stable, aromatic Coproporphyrin I. gfmoorelab.com

Leveraging these natural pathways, metabolic engineering has enabled the high-level bio-based production of Coproporphyrin I. gfmoorelab.com Engineered strains of Escherichia coli have been developed to efficiently synthesize this compound. gfmoorelab.com By manipulating key enzymes in the heme biosynthetic pathway, it is possible to direct the metabolic flux towards the production of Coproporphyrin I as a metabolic end product. gfmoorelab.com This biotechnological approach offers a sustainable alternative to purely chemical synthesis methods. gfmoorelab.com

Metalation Procedures for Cobalt(III) Insertion into Coproporphyrin I

Once Coproporphyrin I is synthesized and purified, the next crucial step is the insertion of a cobalt ion into the center of the porphyrin macrocycle. This is typically achieved by first inserting cobalt in its +2 oxidation state, followed by oxidation to +3.

Direct Metalation Techniques for Co(II) Coproporphyrin

The direct insertion of cobalt(II) into the porphyrin ring is a common and effective method. This is generally accomplished through a metathesis reaction where the free base porphyrin is reacted with a cobalt(II) salt. rsc.org

A widely used technique involves heating the porphyrin with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in a high-boiling solvent. gfmoorelab.comrsc.orgnih.gov Dimethylformamide (DMF) is a particularly effective solvent for this purpose, facilitating the complexation of the cobalt ion with the porphyrin ligand. gfmoorelab.comnih.govrsc.org The reaction is typically carried out under reflux for several hours to ensure complete metalation. nih.gov The progress of the reaction can be monitored by observing changes in the UV-visible absorption spectrum, as the metallated porphyrin exhibits a characteristic blue shift in its Soret band compared to the free base porphyrin. rsc.org

The table below summarizes typical conditions for the direct metalation of porphyrins with cobalt(II).

| Cobalt(II) Salt | Solvent | Temperature | Reaction Time |

| Cobalt(II) acetate | Dimethylformamide (DMF) | Reflux | ~2-4 hours |

| Cobalt(II) chloride | Dimethylformamide (DMF) | Reflux | ~4 hours |

Controlled Oxidation Strategies for Co(II) to Co(III) Conversion during or post-Metalation

While cobalt(II) is the stable oxidation state under many ambient conditions, it can be readily oxidized to cobalt(III) within the porphyrin complex. rsc.org This oxidation can occur either during the metalation process or as a separate subsequent step.

Aerial oxidation is one method for converting Co(II) to Co(III) porphyrins, particularly during purification steps. acs.org For a more controlled and rapid conversion, specific chemical oxidizing agents can be employed. For example, reacting a Co(II) tetraarylporphyrin with 2,3-dichloro-5,6-dicyano-p-benzoquinone in chloroform effectively yields the corresponding Co(III) porphyrinate. gfmoorelab.com Another documented method involves the oxidation of a Co(II) porphyrin using hydrochloric acid in dimethylformamide. gfmoorelab.com The transition from Co(II) to Co(III) is indicated by a noticeable red-shift in the Soret band of the UV-vis spectrum. nih.gov

The following table outlines some common strategies for the oxidation of Co(II) porphyrins.

| Oxidizing Agent | Solvent | Notes |

| Air (O₂) | Various | Can occur during purification. |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone | Chloroform | Effective for tetraarylporphyrins. |

| Hydrochloric acid | Dimethylformamide | Leads to the formation of the Co(III) species. |

Ligand-Assisted Metalation and Stabilization of Co(III) State

The coordination of axial ligands to the cobalt center plays a pivotal role in stabilizing the Co(III) oxidation state. In aqueous solutions, Co(III) porphyrins can coordinate with two water molecules in the axial positions. These water ligands can be readily replaced by other ligands, such as amines.

The presence of axial ligands can significantly influence the properties and stability of the Co(III) center. For instance, Co(III) porphyrins form stable complexes in water with two amino ligands. acs.org The binding of these ligands is often pH-dependent and is influenced by the basicity of the amine. acs.org The coordination of ligands like pyridine (B92270) or imidazole (B134444) derivatives to the axial positions of the cobalt is a key strategy for stabilizing the Co(III) state and modulating the electronic properties of the entire complex. acs.orgnih.gov In some cases, the binding of a first axial ligand can enhance the affinity for a second ligand, an allosteric effect that can be modulated by pH. acs.org The stability imparted by these axial ligands is crucial for the application of Co(III) porphyrins in various fields, including catalysis and the development of self-assembled structures. acs.org

Purification and Isolation of Coproporphyrin I Containing Co(III) Complexes

The purification and isolation of Co(III)-Coproporphyrin I are critical steps to ensure the removal of unreacted starting materials, byproducts, and other impurities from the crude reaction mixture. The inherent complexity of porphyrin chemistry often leads to the formation of closely related species, necessitating advanced separation methodologies to achieve high purity.

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of porphyrin purification. Given the specific propionate (B1217596) side chains of Coproporphyrin I, which impart a degree of polarity, a range of chromatographic techniques can be successfully employed. The selection of a specific method depends on the scale of the preparation and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analytical separation and purification of metalloporphyrins. nih.gov For complexes like Co(III)-Coproporphyrin I, reversed-phase HPLC using octadecyl-silica (ODS or C18) bonded stationary phases is particularly effective. nih.govresearchgate.net Gradient elution, where the solvent composition is changed over time, is often necessary to separate the desired complex from the free-base porphyrin and other metallated species. nih.gov Acidic conditions in the mobile phase can improve peak shape and resolution. nih.gov

For preparative scale separations, column chromatography remains a widely used and effective method. nih.gov Silica gel is a common stationary phase for the purification of more hydrophobic porphyrins, while alumina can also be employed. The choice of eluent is crucial; solvent systems typically consist of a mixture of a nonpolar solvent (like dichloromethane or chloroform) and a more polar solvent (like methanol or ethyl acetate). The polarity of the solvent mixture is gradually increased to elute compounds of increasing polarity. For water-soluble derivatives, exclusion chromatography using supports like Sephadex G-10 with water as the eluent is a viable strategy. mdpi.com

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring reaction progress and optimizing separation conditions for column chromatography. researchgate.net It allows for the rapid qualitative analysis of the reaction mixture, helping to identify the presence of the product, starting materials, and byproducts. researchgate.net Both normal-phase (silica gel) and reversed-phase (C18) TLC plates can be used to assess the chromatographic behavior of Co(III)-Coproporphyrin I with different solvent systems. researchgate.net

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Application | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Octadecyl-silica (ODS, C18) | Acidified Methanol/Water or Acetonitrile/Water Gradient | Analytical and preparative separation of highly charged, closely related compounds. | nih.gov |

| Column Chromatography | Silica Gel or Alumina | Dichloromethane/Methanol or Chloroform/Ethyl Acetate Gradient | Preparative scale purification to remove unreacted ligands and byproducts. | nih.gov |

| Exclusion Chromatography | Sephadex G-10 | Water or Aqueous Buffers | Purification of water-soluble porphyrins to remove excess metal salts. | mdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel or C18 | Various organic solvent mixtures | Reaction monitoring and rapid optimization of separation conditions. | researchgate.net |

Crystallization Methodologies for Single Crystal Growth

Obtaining single crystals of Co(III)-Coproporphyrin I is essential for unambiguous structure determination via X-ray diffraction. Crystallization is both an art and a science, often requiring meticulous experimentation with various solvents and conditions. The growth of high-quality crystals is influenced by factors such as solvent polarity, temperature, and the rate of solvent evaporation or diffusion.

A common and effective method for growing single crystals of metalloporphyrins is the slow diffusion of a non-solvent (or "anti-solvent") into a solution of the compound. nih.gov For a Co(III) porphyrin complex, this can be achieved by dissolving the purified compound in a suitable solvent, such as dichloromethane, and then carefully layering a less dense, miscible non-solvent like n-hexane on top. nih.gov Over time, the slow mixing of the liquids reduces the solubility of the complex, promoting the gradual formation of well-ordered crystals. nih.gov

Another technique is slow evaporation, where the compound is dissolved in a solvent or a mixture of solvents, and the solution is left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and leading to crystallization.

The choice of solvent is paramount. For porphyrins, chlorinated solvents like dichloromethane and chloroform are often good choices for initial dissolution. The anti-solvent is typically a nonpolar solvent such as a hydrocarbon (hexane, heptane) or an ether. It is not uncommon for different crystal polymorphs, such as needles or plates, to be obtained from the same crystallization batch under seemingly identical conditions. kombyonyx.com

| Method | Solvent System (Solvent/Anti-solvent) | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| Slow Vapor Diffusion | Dichloromethane / n-Hexane | The anti-solvent (n-hexane) vapor diffuses into a sealed chamber containing the porphyrin solution in dichloromethane. | Formation of single crystals suitable for X-ray diffraction. | nih.gov |

| Solvent Layering | Dichloromethane / Ethylene Glycol | Careful layering of an immiscible anti-solvent over the porphyrin solution. | Slow diffusion at the interface promotes crystal growth over several months. | kombyonyx.com |

| Slow Evaporation | Chloroform / Methanol | Solution is left in a vial with a perforated cap to allow for gradual evaporation of the solvent. | Yields crystals, though sometimes quality can be lower than diffusion methods. | tandfonline.com |

Optimization of Reaction Conditions and Scalability Considerations in Coproporphyrin I Containing Co(III) Synthesis

The efficient synthesis of Co(III)-Coproporphyrin I requires careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and waste. Furthermore, for any practical application, the ability to scale the synthesis from a laboratory setting to a larger, industrial scale is a critical consideration.

Key parameters for optimization include the choice of cobalt source, solvent, temperature, and reaction time. The insertion of cobalt into the porphyrin macrocycle can be challenging due to the slow kinetics of metallation. tandfonline.com High-boiling solvents like N,N-dimethylformamide (DMF) are often used to facilitate the reaction at elevated temperatures. nih.gov However, the choice of solvent must also consider the solubility of both the Coproporphyrin I ligand and the cobalt salt. tandfonline.com The optimization process often involves systematically varying one parameter while keeping others constant to determine its effect on the reaction yield. For instance, different cobalt salts (e.g., cobalt(II) acetate, cobalt(II) chloride) may exhibit different reactivities.

Recent advances have explored more sustainable synthetic methods, such as mechanochemistry (ball milling) and sonochemistry (ultrasound irradiation), which can lead to high yields in shorter reaction times, often without the need for bulk solvents. mdpi.com These methods represent promising avenues for greener synthesis of metalloporphyrins. mdpi.com

Scaling up the synthesis from milligram or gram quantities to an industrial scale presents significant challenges. nih.govacs.org Issues such as efficient mixing, heat transfer, and product isolation become more complex on a larger scale. nih.gov A reaction that works well in a 100 mL flask may not perform identically in a 100 L reactor. Proving the scalability of a process typically involves demonstrating that similar yields and purity can be achieved when increasing the reaction size by an order of magnitude or more. tandfonline.comacs.org The purification process must also be scalable; large-scale column chromatography can be costly and generate significant solvent waste, making crystallization a more attractive option for purification on a large scale. nih.gov

| Parameter | Considerations for Optimization | Scalability Challenges | Reference |

|---|---|---|---|

| Solvent | Must solubilize both porphyrin and metal salt. High-boiling solvents (e.g., DMF, propionic acid) often used to increase reaction rate. | Cost, safety, and environmental impact of large solvent volumes. Solvent recovery and recycling become important. | nih.gov |

| Metal Salt | Anion can affect reactivity (e.g., acetate vs. chloride). An excess is often used to drive the reaction to completion. | Cost of large quantities of metal salt. Efficient removal of excess salt during purification is required. | mdpi.com |

| Temperature | Higher temperatures generally increase reaction rates but can also lead to product degradation. | Maintaining uniform temperature (heat transfer) in large reaction vessels is difficult. | tandfonline.com |

| Reaction Time | Optimized to maximize conversion while minimizing decomposition. Monitored by TLC or UV-Vis spectroscopy. | Long reaction times can decrease reactor throughput, impacting overall process efficiency. | acs.org |

| Purification | Chromatography is effective at lab scale but can be difficult and expensive to scale up. | Developing a scalable purification strategy, often relying on crystallization or extraction, is crucial for industrial production. | nih.govmdpi.com |

Advanced Spectroscopic Elucidation of Coproporphyrin I Containing Co Iii Electronic and Molecular Structure

Electronic Absorption Spectroscopy (UV-Vis) for Characterization of Co(III) Porphyrin Electronic Transitions

Electronic absorption spectroscopy is a fundamental tool for characterizing metalloporphyrins. The spectra are dominated by intense π-π* transitions within the highly conjugated porphyrin ring, giving rise to the characteristic Soret (or B) band in the near-UV region (around 400 nm) and the weaker Q-bands in the visible region (500-600 nm). core.ac.ukkyushu-u.ac.jp The position and intensity of these bands are sensitive to the central metal ion, its oxidation state, axial ligation, and the conformation of the porphyrin macrocycle. nih.govnih.gov In Co(III) porphyrins, the d-orbitals of the cobalt ion are filled, and the observed electronic transitions are primarily attributed to the porphyrin ligand.

The coordination of a Co(III) ion within the porphyrin core significantly influences the electronic spectrum. The establishment of the Co(III) oxidation state is often indicated by a bathochromic (red) shift of both the Soret and Q-bands compared to the free-base or Co(II) porphyrin. nih.gov

Distortions of the porphyrin macrocycle from planarity, such as ruffling or waving, have a pronounced effect on the electronic spectra. nih.govresearchgate.net Significant non-planar distortions can lead to substantial red-shifting of the Soret and Q-bands. nih.govresearchgate.net For instance, the single-crystal X-ray structure of a hexacoordinated cobalt(III) meso-arylporphyrin complex revealed major ruffling and waving deformations, which were directly correlated with a very red-shifted Soret band. researchgate.net This effect arises because distortion alters the π-orbital overlap within the conjugated system, thereby changing the energy of the electronic transitions. In metalloporphyrins with high symmetry, the Q-band transition is often electronically degenerate, but this degeneracy can be lifted by distortion or the presence of certain substituents, leading to splitting of the Q-bands. core.ac.ukkyushu-u.ac.jp

| Compound/Condition | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |

| [CoIII(TClPP)Cl] | ~415 | ~540 | researchgate.net |

| [CoIII(TClPP)Cl(NTC)]·CH2Cl2 (distorted) | ~435 | ~550, ~590 | researchgate.net |

| CoII(OEPone) | 412 | 610 | marquette.edu |

| CoIII(OEPone)Cl | 416 | 612 | marquette.edu |

This table is interactive. Data is sourced from studies on various porphyrins to illustrate general principles applicable to Coproporphyrin I Co(III).

The nature of the axial ligands coordinated to the Co(III) center and the surrounding solvent environment can fine-tune the electronic transitions. nih.govacs.org Axial ligands modulate the electronic properties of the central metal ion, which in turn affects the porphyrin π-system. The coordination of axial ligands is generally confirmed by shifts in the Q-bands, often accompanied by an intensification of the Q(0,0) band relative to the Q(1,0) vibrational satellite band. core.ac.uk

The solvent can influence the electronic spectra through several mechanisms, including direct coordination to the metal center or by altering the stability of the ground and excited states through polarity effects. nih.govacs.org For example, in a study of poly[Co(III)-protoporphyrin IX], the presence of water as an axial ligand resulted in a distinct spectral species with its own characteristic bands, and an isosbestic point indicated a chemical equilibrium between the aquated and non-aquated forms. nih.gov Similarly, the interaction with anions like thiocyanate (B1210189) can cause remarkable changes in the Co(III) porphyrin spectrum. nih.gov The solvent hydrogen-bonding donor strength has also been shown to affect the electronic structure, which is reflected in the NMR spectra of ferric porphyrins and suggests similar principles may apply to Co(III) systems. nih.gov

Vibrational Spectroscopy (IR and Resonance Raman) for Structural Analysis of Coproporphyrin I Containing Co(III)

Vibrational spectroscopy, encompassing infrared (IR) and Resonance Raman (RR) techniques, provides detailed information about the molecular structure, bonding, and low-energy vibrational modes of Co(III) porphyrins. marquette.edunih.gov These methods are sensitive to the porphyrin skeletal modes, substituent vibrations, and vibrations of the axial ligands, including the direct metal-ligand bond. core.ac.ukresearchgate.net

IR and Raman spectra of metalloporphyrins exhibit a rich pattern of bands arising from the vibrations of the macrocycle. researchgate.networldscientific.com Specific bands are known to be sensitive to the oxidation state and spin state of the central metal. researchgate.net For instance, the ν4 band, an in-plane vibration, is a well-known oxidation state marker in heme proteins and related model compounds. researchgate.net

The direct vibration of the bond between the cobalt and its axial ligand (ν(Co-L)) can often be identified in the low-frequency region of the Raman or IR spectrum. stanford.edunih.gov The frequency of this metal-ligand stretching mode is a direct probe of the bond strength. nih.gov For example, in analogous iron-porphyrin-CO complexes, resonance Raman spectroscopy has been used to detect the Fe-CO stretching frequency, revealing an inverse relationship between the strength of the trans axial ligand bond and the Fe-C bond strength. nih.gov Similar principles apply to Co(III) complexes, where changes in axial ligation would be reflected in the ν(Co-L) frequency.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance | Reference |

| ν4 (Oxidation State Marker) | ~1340 - 1380 | Sensitive to metal oxidation state. | researchgate.net |

| ν2 (Spin State Marker) | ~1540 - 1590 | Sensitive to metal spin state and electron density in the π* orbitals. | researchgate.net |

| ν(Co-Ligand) | ~200 - 600 | Direct probe of the metal-axial ligand bond strength. | nih.govrsc.org |

| Porphyrin Ruffling/Saddling | ~50 - 300 | Low-frequency modes related to macrocycle distortion. | rsc.orgrsc.org |

This table is interactive and provides typical frequency ranges for key vibrational modes in metalloporphyrins, which are relevant for analyzing Coproporphyrin I Co(III).

Resonance Raman (RR) spectroscopy is a particularly powerful technique for studying porphyrins. By tuning the laser excitation wavelength to coincide with an electronic absorption band (e.g., the Soret or Q-bands), specific vibrational modes coupled to that electronic transition can be selectively enhanced by orders of magnitude. acs.org This selectivity allows for the detailed study of the chromophoric porphyrin core even in complex environments.

RR spectroscopy is highly effective for identifying vibrations that are coupled to the electronic structure and can therefore provide insights into spin states. researchgate.net In a study of reduced iron porphyrins, RR spectroscopy combined with quantum chemistry calculations allowed for an unequivocal determination of the iron spin state by analyzing shifts in spin-state-sensitive marker bands. researchgate.net While Co(III) is a d6 low-spin system, RR can probe the subtle electronic effects of different axial ligands and porphyrin conformations. Furthermore, the technique can identify the specific vibrational modes that drive dynamic processes like spin relaxation in paramagnetic analogues, such as Cu(II) porphyrins, highlighting its utility in understanding the fundamental vibrational landscape that influences molecular properties. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Co(III) Porphyrins

NMR spectroscopy is an indispensable tool for the structural elucidation of diamagnetic porphyrins in solution. researchgate.net The d6 low-spin configuration of Co(III) renders its porphyrin complexes diamagnetic, resulting in sharp NMR signals with chemical shifts determined by the molecular structure and the powerful ring current effect of the aromatic macrocycle. researchgate.netacs.org This ring current causes protons located above the porphyrin plane (like those on axial ligands) to be strongly shielded (shifted upfield), while protons on the periphery of the ring are strongly deshielded (shifted downfield). escholarship.orglookchem.com

Solid-state 59Co NMR can also be employed to directly probe the cobalt center, providing information on the shielding and quadrupolar parameters that characterize the metal's local environment. acs.org Studies on various Co(III) porphyrin complexes with different axial ligands like imidazole (B134444) and pyridine (B92270) have shown that these parameters are sensitive to the nature of the macrocycle and the coordinated ligands. acs.org The large chemical shift range of 59Co makes it a sensitive probe for electronic changes at the metal center. acs.org Proton NMR studies can be used to determine the geometry of axial ligand binding, leveraging the predictable nature of the porphyrin ring current to calculate metal-ligand bond distances in solution. lookchem.com

| Nucleus | System | Observation | Reference |

| 1H | Protons on axial pyridine ligand in Co(III)TPP(pyridine)2 | Large upfield shifts due to porphyrin ring current. | lookchem.com |

| 59Co | Solid Co(III) porphyrins with various axial ligands | Shielding and quadrupolar parameters are sensitive to the ligand and porphyrin structure. | acs.org |

| 19F | Fluorinated Co(III) porphyrins | Can be used to probe spin state equilibria. | nih.gov |

| 1H | Low-spin ferric porphyrins | Solvent hydrogen-bonding strength can significantly alter hyperfine shifts, a principle relevant to Co(III) systems. | nih.gov |

This table is interactive and summarizes key NMR observations on diamagnetic Co(III) porphyrins and related systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically detects species with unpaired electrons (paramagnetic species). springernature.com The Co(III) ion in coproporphyrin I has a d⁶ electronic configuration. In the strong ligand field provided by the porphyrin macrocycle, these electrons adopt a low-spin state (S=0), meaning all electrons are paired. Consequently, Co(III) coproporphyrin I is diamagnetic and EPR-silent. However, EPR is an invaluable tool for studying paramagnetic precursors or intermediates that may be involved in the synthesis or reactions of the Co(III) complex. springernature.commarquette.edu

The synthesis of Co(III) porphyrins often starts from a Co(II) precursor. Co(II) has a d⁷ electronic configuration and is paramagnetic (S=1/2 or S=3/2), making it EPR-active. marquette.edunih.gov EPR can be used to monitor the oxidation of the Co(II) starting material to the Co(III) product.

Furthermore, reactions involving Co(III) porphyrins can proceed through radical intermediates. For example, in catalytic nitrene transfer reactions, a Co(II) porphyrin can react to form a transient Co(III)-'nitrene radical' species. uva.nlacs.org This intermediate, formally described as [CoIII(por)(NR″•⁻)], contains unpaired electron spin density, primarily on the nitrene ligand. uva.nlacs.org EPR spectroscopy is crucial for detecting and characterizing these fleeting, paramagnetic intermediates, providing insight into reaction mechanisms. uva.nl Similarly, oxidation of the porphyrin ring itself can lead to a porphyrin radical cation, which is also paramagnetic and can be studied by EPR. acs.org

For any paramagnetic species observed, EPR spectroscopy allows for the determination of its spin Hamiltonian parameters, which provide detailed information about the electronic structure and coordination environment of the unpaired electron. nih.govnih.gov These parameters include the g-tensor and the hyperfine coupling (A-tensor).

g-Tensor: The g-values describe the interaction of the unpaired electron's spin with the external magnetic field. The anisotropy of the g-tensor (differences between gₓ, gᵧ, and g₂) gives information about the symmetry of the metal center.

A-Tensor: The A-tensor describes the magnetic interaction between the unpaired electron and nearby magnetic nuclei, such as the ⁵⁹Co nucleus (I=7/2). The resulting hyperfine splitting pattern can confirm the location of the unpaired electron and provide details about the orbitals it occupies. nih.gov

For example, detailed analysis of the EPR spectra of Co(II) complexes can distinguish between different coordination geometries (e.g., tetrahedral vs. octahedral). nih.gov For a Co(III)-nitrene radical intermediate, the spin Hamiltonian parameters can confirm that the spin density resides primarily on the ligand rather than the metal. uva.nl

Table 3: Illustrative Spin Hamiltonian Parameters for a Cobalt-Porphyrin Related Paramagnetic Species Data adapted from a study on a Co/NAD⁺ complex to illustrate typical parameters for a low-spin Co(II) system. nih.gov

| Parameter | Value |

|---|---|

| gₓ | 2.38 |

| gᵧ | 3.06 |

| g₂ | 2.01 |

| Aₓ (⁵⁹Co) | 33 x 10⁻⁴ cm⁻¹ |

| Aᵧ (⁵⁹Co) | 71 x 10⁻⁴ cm⁻¹ |

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Local Coordination Environment of Cobalt(III)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a specific absorbing atom, in this case, cobalt. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

The XANES region, which encompasses the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. uva.nlresearchgate.net For Co(III) coproporphyrin I, the position of the Co K-edge would be at a higher energy compared to a Co(II) reference compound, confirming the +3 oxidation state. uva.nl For instance, a shift of approximately +1.9 eV in the edge energy has been observed upon oxidation of Co(II) to Co(III) in a porphyrin system. uva.nl The features in the pre-edge region can also provide information about the symmetry of the cobalt site; for example, the absence of a specific shakedown transition can be strong evidence for a six-coordinate octahedral cobalt center. uva.nl

The EXAFS region, which consists of oscillations past the absorption edge, provides information about the local atomic environment of the cobalt center. rsc.org Analysis of the EXAFS data can determine the type of neighboring atoms, their distance from the cobalt atom (bond lengths), and their number (coordination number). nih.govrsc.org For Co(III) coproporphyrin I, EXAFS analysis would be expected to show a first coordination shell consisting of four nitrogen atoms from the porphyrin ring at a specific distance (e.g., ~1.95 Å). rsc.org If axial ligands are present, creating a six-coordinate complex, additional scattering paths corresponding to the Co-ligand bonds would also be observed. uva.nl

Table 4: Representative EXAFS Fitting Parameters for a Six-Coordinate Co(III) Porphyrin Complex Data adapted from a study on a Co(III)-bis-nitrene porphyrin species. uva.nl

| Scattering Path | Coordination Number (CN) | Distance (R) in Å |

|---|

Cobalt Oxidation State Determination and Ligand Field Effects via XANES

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for directly probing the oxidation state and coordination geometry of the central cobalt atom. The analysis of the Co K-edge provides a definitive signature of the Co(III) state. In analogous cobalt porphyrin systems, the transition from cobalt(II) to cobalt(III) is marked by a distinct blue-shift of the edge inflection energy by approximately +1.9 eV to around 7722.56 eV. uva.nl This shift is indicative of the increased effective nuclear charge experienced by the cobalt 1s electrons due to the higher oxidation state.

Furthermore, ligand field effects are observable in the pre-edge region of the spectrum. The 1s → 3d pre-edge transition for a Co(III) species also experiences a blue-shift and an increase in intensity compared to a Co(II) species. uva.nl A key diagnostic feature for a six-coordinate, octahedral Co(III) center is the absence of the 1s → 4p shakedown transition shoulder on the rising edge of the XANES spectrum, providing strong evidence for this coordination environment. uva.nl The position of the pre-edge and main absorption edge are characteristic identifiers for the Co(III) oxidation state in porphyrinic frameworks. uva.nlresearchgate.net

Table 1: Representative Co K-edge XANES Features for Co(III) Porphyrins

| Feature | Energy (approx. eV) | Interpretation |

|---|---|---|

| 1s → 3d Pre-edge | 7710.2 | Transition to unoccupied 3d orbitals; position and intensity are sensitive to oxidation state and symmetry. |

| Edge Inflection | 7722.6 - 7722.8 | Position indicates a Co(III) oxidation state. |

Cobalt Coordination Number and Bond Lengths Elucidation by EXAFS

Extended X-ray Absorption Fine Structure (EXAFS) analysis complements XANES data by providing quantitative information about the local atomic structure around the cobalt ion, including coordination numbers and bond lengths. For a six-coordinate Co(III) porphyrin, the first coordination sphere can be accurately modeled by considering six nitrogen/oxygen scatterers. uva.nl

Detailed fitting of the EXAFS data reveals the precise distances between the cobalt center and the coordinating atoms. In a representative six-coordinate Co(III) porphyrin complex, the Co-(N/O) bond length for the first coordination sphere is determined to be approximately 1.92 Å. uva.nl The analysis can be extended to outer shells, identifying single scattering paths to carbons of the porphyrin ring at distances of roughly 2.94 Å and 3.35 Å. uva.nl This level of detail is crucial for building a complete picture of the Co(III) ion's immediate environment within the Coproporphyrin I structure.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials. rigaku.com For a complex like Co(III)-Coproporphyrin I, XRD provides unparalleled insight into its solid-state molecular architecture.

Single-Crystal X-ray Crystallography for Precise Molecular Geometry

To achieve an unambiguous structural solution, single-crystal X-ray crystallography is the gold standard. rigaku.comberkeley.edu This technique allows for the precise measurement of all atomic positions, bond lengths, and bond angles within the crystal lattice. berkeley.edu While a specific single-crystal structure for Co(III)-Coproporphyrin I is not available, analysis of closely related Co(III) porphyrin complexes, such as (chlorido)(nicotinoylchloride)[meso-tetra(para-chlorophenyl)porphyrinato]cobalt(III), provides a clear example of the data obtained. nih.gov Such studies reveal a six-coordinate cobalt center, with the Co(III) ion situated within the plane of the four pyrrolic nitrogen atoms and bonded to two axial ligands. nih.gov The precision of this method allows for the exact determination of molecular dimensions, which is impossible to achieve through other techniques. rigaku.com

Analysis of Porphyrin Core Distortions (Ruffling, Waving)

Single-crystal XRD data also reveals that the porphyrin macrocycle is not perfectly planar. nih.gov The interaction of axial ligands with the porphyrin ring often induces significant distortions from planarity, which are generally categorized as ruffling, waving, doming, or saddling. nih.govnih.gov In a studied Co(III) porphyrin complex, both ruffling and waving deformations are observed. nih.gov

Ruffling: This distortion is characterized by the out-of-plane displacement of the meso-carbon atoms. In one example, these displacements were as large as ±0.63-0.67 Å from the mean plane of the 24-atom porphyrin core. nih.gov

Waving: This distortion involves significant displacements of the "β-carbon-α-carbon-meso-carbon-α-carbon-β-carbon" fragments relative to the mean plane. nih.gov

These distortions are not merely structural artifacts; they are a critical feature influencing the electronic properties and reactivity of the metalloporphyrin. nih.govnih.gov The deformation is often a mechanism to minimize steric hindrance between bulky axial ligands and the porphyrin framework. nih.gov

Table 2: Example of Porphyrin Core Distortions in a Co(III) Porphyrin Complex

| Distortion Type | Atoms Involved | Magnitude of Displacement (Å) | Reference |

|---|---|---|---|

| Ruffling | meso-carbons | -0.67, +0.63, -0.63, +0.64 | nih.gov |

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS), such as that performed on quadrupole time-of-flight (qTOF) instruments, provides exact mass measurements, allowing for the definitive identification and analysis of the compound. nih.gov For Co(III)-Coproporphyrin I, HRMS confirms the molecular weight with high accuracy.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) is dominated by the cleavage of the side chains from the robust porphyrin core. researchgate.net For the Coproporphyrin I ligand, which contains four methyl groups and four propionic acid side chains, the fragmentation is characteristic. The constitutional isomers of coproporphyrin (I-IV) exhibit identical fragmentation patterns, making their distinction by MS/MS alone impossible. researchgate.net

The primary fragmentation pathways for the propionic acid substituents involve the loss of an acetic acid group (-59 Da) via benzylic cleavage or the loss of an H₂CO₂ neutral molecule (46 Da). researchgate.net Analysis of these fragmentation patterns allows for the confirmation of the types of substituents on the porphyrin ring.

Table 3: Characteristic MS/MS Fragmentation of Coproporphyrin

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation | Reference |

|---|---|---|---|---|

| 655 [M+H]⁺ | 596 | 59 | Loss of one propionic acid side chain ([CH₂COOH]•) | researchgate.net |

| 655 [M+H]⁺ | 537 | 118 | Loss of two propionic acid side chains | researchgate.net |

This detailed structural and electronic analysis, combining X-ray absorption, diffraction, and high-resolution mass spectrometry, provides a comprehensive understanding of the molecular properties of Cop(III)-Coproporphyrin I.

Future Research Directions and Unexplored Avenues for Coproporphyrin I Containing Co Iii Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Functionality

Future research will likely focus on developing more efficient and sustainable methods for synthesizing Coproporphyrin I and its cobalt(III) complex. researchgate.netmdpi.com This includes exploring biocatalytic routes, such as using engineered E. coli strains, which could offer a greener alternative to traditional chemical synthesis. nih.gov Derivatization of the peripheral propionate (B1217596) side chains of Coproporphyrin I is another key area. nih.gov Introducing specific functional groups could modulate the electronic properties, solubility, and steric environment of the cobalt center. nih.govresearchgate.net For instance, adding electron-donating or electron-withdrawing substituents can influence the catalytic activity of the complex. nih.govacs.org These modifications could lead to "designer" Coproporphyrin I Co(III) molecules with tailored functionalities for specific applications, such as targeted drug delivery or enhanced catalytic performance. nih.govnih.gov

Advanced Computational Approaches for Predicting Reactivity and Electronic Properties

The use of sophisticated computational methods, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), will be crucial in predicting the behavior of Coproporphyrin I Co(III). nih.govmdpi.comresearchgate.net These theoretical calculations can provide deep insights into the molecule's electronic structure, orbital energies, and reactivity trends. mdpi.comrsc.org Advanced simulations, like ab initio quantum mechanical charge field molecular dynamics (QMCF MD), can model the dynamic behavior of the complex in different environments, such as in aqueous solutions. nih.govacs.org Such studies can help elucidate the spin state of the Co(III) ion and its influence on the molecule's properties. nih.gov By accurately predicting spectroscopic data and reaction mechanisms, computational chemistry will guide experimental work, saving time and resources. rsc.orgnih.govnih.govchemrxiv.orgchemrxiv.org

Expanding the Scope of Biomimetic and Catalytic Applications

Coproporphyrin I Co(III) holds significant promise as a biomimetic catalyst, mimicking the function of natural heme-containing enzymes like cytochromes P450. nih.govnih.gov Future research is expected to expand its catalytic applications, including its use in oxidation reactions, C-H bond activation, and the synthesis of complex organic molecules. nih.govacs.orgwikipedia.org The development of hypercrosslinked ionic polymers incorporating cobalt porphyrins could lead to robust and recyclable catalysts for processes like CO2 conversion. rsc.orgresearchgate.net Furthermore, its potential in electrocatalysis, particularly for the oxygen reduction reaction (ORR), warrants further investigation to develop more efficient energy conversion and storage systems. researchgate.net The creation of biomimetic assemblies, for instance with cyclodextrins, could also open up new avenues in sensor technology. nih.gov

Deeper Understanding of Electronic Structure-Reactivity Relationships

A fundamental goal for future research is to establish a more comprehensive understanding of the relationship between the electronic structure of Coproporphyrin I Co(III) and its reactivity. nih.govnih.govchemrxiv.orgchemrxiv.org This involves investigating how modifications to the porphyrin ligand, such as the introduction of nitro groups or other substituents, alter the electron distribution and, consequently, the catalytic and redox properties of the cobalt center. rsc.org Multireference calculations like NEVPT2-CASSCF can provide a more accurate picture of the electronic ground and excited states, which is crucial for understanding its role in radical-type reactions. nih.govnih.govchemrxiv.orgchemrxiv.org Elucidating these relationships will enable the rational design of more effective catalysts. acs.org

Integration into Multicomponent Systems for Synergistic Effects

The integration of Coproporphyrin I Co(III) into larger, multicomponent systems is a promising strategy to achieve synergistic effects. researchgate.net This could involve creating hybrid materials, for example, by combining the cobalt porphyrin with polymers, nanoparticles, or other molecular components. researchgate.netacs.org Such integrated systems could exhibit enhanced properties, for instance, in light-harvesting applications for artificial photosynthesis or in the development of more efficient photocatalysts. acs.orgrsc.org The study of porphyrin-based ionic covalent-organic framework (COF) membranes has already shown the potential for synergistic energy conversion. acs.org Exploring how Coproporphyrin I Co(III) interacts with other components at the nanoscale will be key to designing novel functional materials. researchgate.net

Methodological Advancements in Spectroscopic and Analytical Characterization

Continued advancements in analytical techniques are essential for the detailed characterization of Coproporphyrin I Co(III) and its reaction intermediates. sylzyhg.com High-resolution mass spectrometry techniques, such as ESI-MS and laser ionization time-of-flight mass spectrometry (LI-TOFMS), will continue to be vital for molecular identification and structural elucidation. rsc.orgnih.gov The application of advanced spectroscopic methods, including two-dimensional electronic spectroscopy and ultrafast transient absorption, can provide unprecedented detail about the dynamics of photoinduced processes. researchgate.net Furthermore, techniques like X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) spectroscopy are crucial for probing the oxidation state and coordination environment of the cobalt center, especially in characterizing transient radical species. uva.nlnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are most effective for separating and quantifying Coproporphyrin I and III isomers in biological samples?

- Methodological Answer : Reversed-phase high-performance liquid chromatography (HPLC) with isocratic elution is a gold standard for separating Coproporphyrin I, II, III, and IV isomers. Retention behavior studies confirm baseline resolution for Coproporphyrin I and III, enabling both analytical and semi-preparative applications . Thin-layer chromatography (TLC) in solvent systems like 2,6-dimethylpyridine/water under ammonia atmosphere also achieves separation, with Coproporphyrin III migrating faster than Coproporphyrin I. Post-separation quantification via spectrophotometry (using Soret band corrections) or fluorimetry ensures sensitivity down to 10 ng of analyte .

Q. How do Coproporphyrin I and III function as biomarkers in hepatic transporter studies?

- Methodological Answer : Coproporphyrin I and III are endogenous biomarkers for organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). Experimental validation involves comparing their excretion patterns in transporter-deficient models (e.g., MRP2-deficient rats) versus wild-type controls. LC-MS/MS quantification of plasma or urine samples under drug inhibition (e.g., finerenone) can assess transporter activity, with area-under-the-curve (AUC) ratios and confidence intervals (80–125%) confirming clinical relevance .

Q. What are the structural differences between Coproporphyrin I and III, and how do these impact their biological roles?

- Methodological Answer : Coproporphyrin I (series I isomer) and III (series III isomer) differ in side-chain arrangement, influencing substrate specificity for transporters like MRP2/3. Structural analysis via X-ray crystallography and NMR spectroscopy reveals distinct nonplanar conformations in Co(III)-porphyrin complexes, affecting binding to heme proteins and transport efficiency. These differences underpin their roles in porphyrias, where isomer ratios (e.g., elevated Coproporphyrin I in congenital porphyria) reflect enzymatic defects in uroporphyrinogen synthesis .

Advanced Research Questions

Q. What synthetic challenges arise in producing isomerically pure Coproporphyrin I containing Co(III), and how are they addressed?

- Methodological Answer : Synthesizing isomerically pure Coproporphyrin I-Co(III) requires modified Fischer or MacDonald methods, such as self-condensation of 5-formylpyrromethane-5′-carboxylic acid. The a-oxobilane route ensures selective formation of Coproporphyrin III and IV, but series I synthesis demands strict control of decarboxylation steps to avoid III-series contamination. Purity is validated via melting point comparisons, chromatography, and spectroscopic matching with authenticated standards .

Q. How can computational modeling improve the design of Co(III)-porphyrin complexes for catalytic applications?

- Methodological Answer : Density functional theory (DFT) and molecular dynamics simulations predict the electronic and geometric properties of Co(III)-porphyrin complexes. Parameters like Co-N bond lengths, spin states, and ligand-field splitting energies are optimized to enhance catalytic activity in oxygen reduction or CO₂ fixation. Experimental validation involves correlating computational predictions with 59Co NMR chemical shifts and X-ray-derived bond angles .

Q. What experimental strategies validate Coproporphyrin I/III as biomarkers for drug-transporter interactions in vivo?

- Methodological Answer : Co-administration studies with transporter inhibitors (e.g., rosuvastatin for OATP1B1) and LC-MS/MS monitoring of plasma Coproporphyrin I/III levels assess inhibition potency. Pharmacokinetic parameters (AUC, Cmax) are compared against predefined thresholds (e.g., 80–125% for no-effect boundaries). In vitro-in vivo extrapolation (IVIVE) using hepatocyte models further refines biomarker applicability, accounting for hepatic uptake and biliary excretion dynamics .

Q. How do nonplanar distortions in Co(III)-porphyrin structures influence their interaction with biological membranes?

- Methodological Answer : Steric effects from bulky substituents (e.g., tert-butyl groups) induce saddle or ruffled conformations in Co(III)-porphyrins, altering membrane permeability and MRP2 binding. Single-crystal X-ray studies of fluorinated porphyrins (e.g., 5,10,15,20-tetrakis(2′,6′-difluorophenyl)porphyrin) reveal how substituent positioning modulates interactions with lipid bilayers. Surface plasmon resonance (SPR) assays quantify binding affinities to synthetic membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.